molecular formula C20H18N2O2S3 B4838679 5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE

5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE

Cat. No.: B4838679
M. Wt: 414.6 g/mol
InChI Key: AKDMCEDCRVFZHO-UHFFFAOYSA-N
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Description

5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various potent biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of aryl aldehydes with other reactants under specific conditions. For example, the use of disulfonic acid imidazolium chloroaluminate as a catalyst in a solvent-free environment at 80°C has been reported for similar compounds .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, disulfonic acid imidazolium chloroaluminate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.

Scientific Research Applications

5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the presence of sulfur and nitrogen atoms contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycine: An antineoplastic drug.

Uniqueness

What sets 5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE apart is its unique combination of methoxyphenyl and thiazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(3-methoxyphenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S3/c1-23-16-8-6-14(7-9-16)12-25-19-18(11-21)20(27-22-19)26-13-15-4-3-5-17(10-15)24-2/h3-10H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDMCEDCRVFZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NSC(=C2C#N)SCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE
Reactant of Route 3
5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE

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